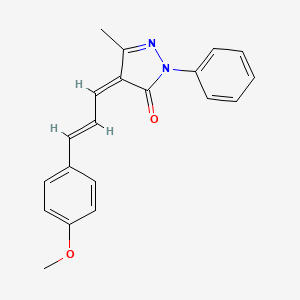

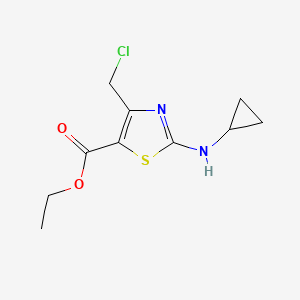

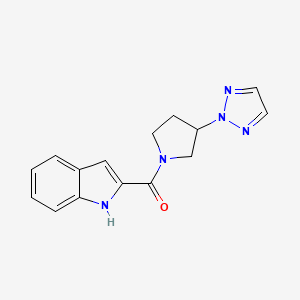

2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. In the first paper, the authors describe the synthesis of 4H-imidazole derivatives by reacting 3-dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles. The reaction with 5,5-diethylbarbituric acid yields a 4H-imidazole derivative with an 80% yield, as confirmed by X-ray crystallography. Other heterocycles, such as isopropyl uracil-6-carboxylate and quinazolin-2,4 (1H, 3H)-dione, also react with the azirine to form corresponding 4H-imidazoles, with structures deduced from spectral data and degradation reactions .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical properties and biological activity. In the first paper, X-ray crystallography was used to establish the structure of the synthesized 4H-imidazole derivative. The paper also discusses the possible mechanisms for the formation of 4H-imidazoles, including the formation of a zwitterionic intermediate and subsequent ring opening and decarboxylation .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The first paper details the hydrolysis of an imidazole derivative to yield an α-ketoester derivative, which upon further reaction produces dimethyl oxalate and a trimethyl-imidazole compound. These reactions demonstrate the reactivity of the imidazole ring and its potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The second paper discusses the spectroscopic characterization of two newly synthesized imidazole derivatives, including IR, FT-Raman, and NMR spectra. Computational studies using density functional theory (DFT) were employed to investigate the local reactivity properties, molecular electrostatic potential, and other parameters. The study also includes molecular dynamics simulations to understand the interactions with water molecules. The results indicate that certain atoms in the molecules are more reactive and may be sites for electrophilic attack .

科学的研究の応用

Spectroscopic Characterization and Reactivity

- Imidazole derivatives, including the compound , have been synthesized and analyzed using spectroscopic methods and computational studies. These compounds exhibit specific reactive properties, with potential applications in various fields, including pharmacology and materials science. Their interaction with water molecules and reactivity sites for electrophilic attack have been particularly noted (Hossain et al., 2018).

Synthesis and Photochromism

- Research has been conducted on the synthesis of imidazole derivatives that demonstrate photochromism, a property where the compound changes color when exposed to light. This characteristic is significant for applications in optical materials and photonic devices (Bai et al., 2010).

Biological Activities

- The imidazole ring, a component of this compound, is known for its biological significance. Studies have shown that it possesses antimicrobial and anticancer activities, making it a valuable component in medicinal chemistry (Ramanathan, 2017).

Corrosion Inhibition

- Imidazole derivatives have been explored for their potential as corrosion inhibitors. Their ability to form stable complexes with certain materials can be utilized in industrial applications to protect metals from corrosion (Prashanth et al., 2021).

Molecular Docking and Dynamics

- The compound and its derivatives have been studied for their interaction with proteins, utilizing molecular docking and dynamics simulations. This research is vital for understanding the biological interactions of these compounds and their potential pharmaceutical applications (Thomas et al., 2018).

特性

IUPAC Name |

2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-11(2)8-13-9(11)10-12-4-5-14(10)6-7-15-3/h4-5,9,13H,6-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLJUAQFYGGZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C2=NC=CN2CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,3-dimethylazetidin-2-yl)-1-(2-methoxyethyl)-1H-imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2500658.png)

![N-(3-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500661.png)

![7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2500663.png)

![1-[(2-amino-2-oxoethyl)thio]-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500673.png)

![3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500675.png)